molecular formula C30H58O7S.Na<br>C30H58NaO7S B152860 Sodium ditridecyl sulfosuccinate CAS No. 2673-22-5

Sodium ditridecyl sulfosuccinate

Cat. No.: B152860
CAS No.: 2673-22-5
M. Wt: 585.8 g/mol
InChI Key: QQYSPMBMXXCTGQ-UHFFFAOYSA-N
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Description

Sodium ditridecyl sulfosuccinate is a useful research compound. Its molecular formula is C30H58O7S.Na and its molecular weight is 585.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7783. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sodium Compounds in Clinical Applications

Sodium Nitroprusside : Sodium nitroprusside, while not Sodium ditridecyl sulfosuccinate, provides a context for sodium compounds' significance in clinical settings, particularly as a vasodilator in various surgical and acute conditions. This compound demonstrates the breadth of sodium-based drugs in acute care, highlighting the potential research interests in sodium compounds for their rapid physiological effects (Hottinger et al., 2014).

Sulfonamide Antibiotics and their Applications

Sulfonamide Antibiotics : Sulfonamides represent a significant class of synthetic antibiotics, with applications extending beyond bacterial infections to include uses as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This underscores the chemical versatility and therapeutic breadth of sulfonamide compounds, suggesting a wide array of research and application areas for sulfonamide derivatives (Gulcin & Taslimi, 2018).

Sulfonamide Resistance Research

Antibiotic Resistance : Research on sulfonamide resistance genes in Salmonella spp. illustrates the ongoing scientific interest in understanding and mitigating antibiotic resistance, a critical issue in both human healthcare and veterinary medicine. This area of study emphasizes the importance of monitoring and managing resistance mechanisms to maintain the effectiveness of sulfonamide antibiotics and related compounds (Pavelquesi et al., 2021).

Mechanism of Action

Sodium ditridecyl sulfosuccinate acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . This property makes it useful as a laxative .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium ditridecyl sulfosuccinate can be achieved through a two-step process. The first step involves the reaction of tridecyl alcohol with maleic anhydride to form tridecyl maleic anhydride. In the second step, tridecyl maleic anhydride is reacted with sodium sulfite to form Sodium ditridecyl sulfosuccinate.", "Starting Materials": [ "Tridecyl alcohol", "Maleic anhydride", "Sodium sulfite" ], "Reaction": [ "Step 1: Tridecyl alcohol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of around 120-130°C for several hours to form tridecyl maleic anhydride.", "Step 2: Tridecyl maleic anhydride is reacted with sodium sulfite in the presence of water to form Sodium ditridecyl sulfosuccinate. The reaction takes place at a temperature of around 70-80°C for several hours. The product is then isolated and purified through a series of filtration and washing steps." ] }

CAS No.

2673-22-5

Molecular Formula

C30H58O7S.Na
C30H58NaO7S

Molecular Weight

585.8 g/mol

IUPAC Name

1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid

InChI

InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);

InChI Key

QQYSPMBMXXCTGQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na]

2673-22-5

physical_description

Clear colorless liquid;  [MP Biomedical MSDS]

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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